molecular formula C11H11FO3 B13934040 Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate

Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate

Cat. No.: B13934040
M. Wt: 210.20 g/mol
InChI Key: HZOJRRWNZZPQHS-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. . This compound features a benzofuran ring with a methyl group and a fluorine atom, making it a unique structure with specific properties.

Preparation Methods

The synthesis of Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate typically involves several steps. One common method includes the esterification of 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid with methanol . The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.

Chemical Reactions Analysis

Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The benzofuran ring structure allows it to bind to enzymes and receptors, modulating their activity. The fluorine atom enhances its binding affinity and stability, making it a potent compound in various biological systems . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Methyl 6-fluoro-2-methyl-2,3-dihydrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 6-fluoro-2-methyl-3H-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H11FO3/c1-11(10(13)14-2)6-7-3-4-8(12)5-9(7)15-11/h3-5H,6H2,1-2H3

InChI Key

HZOJRRWNZZPQHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C=C(C=C2)F)C(=O)OC

Origin of Product

United States

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